2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

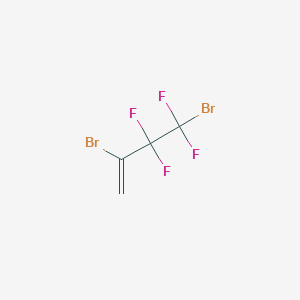

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-3,3,4,4-tetrafluorobut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br2F4/c1-2(5)3(7,8)4(6,9)10/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEHBOFCBOXQOBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(C(F)(F)Br)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371606 | |

| Record name | 2,4-dibromo-3,3,4,4-tetrafluorobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161958-58-3 | |

| Record name | 2,4-dibromo-3,3,4,4-tetrafluorobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene

Disclaimer: Limited experimental data is publicly available for this compound. This guide compiles available data and provides theoretical insights based on the chemical properties of analogous compounds.

Chemical Identity and Physical Properties

This compound is a halogenated alkene with the chemical formula C₄H₂Br₂F₄.[1] Its structure features a terminal double bond, two bromine atoms at positions 2 and 4, and four fluorine atoms at positions 3 and 4.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 161958-58-3 | [2][3][4] |

| Molecular Formula | C₄H₂Br₂F₄ | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2,4-dibromo-3,3,4,4-tetrafluoro-but-1-ene | [1] |

| Melting Point | 8 - 11 °C | [5] |

| Boiling Point | 131 - 132 °C | [5] |

| Density | 2.18 g/mL at 25 °C | [5] |

Synthesis and Experimental Protocols

Proposed Synthesis Pathway:

A logical precursor would be 1,1,2,2-tetrafluorobut-3-en-1-ide, which could undergo a two-step reaction involving bromination and subsequent dehydrobromination. However, a more direct approach would be the radical-initiated allylic bromination of a fluorinated butene.

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Hypothetical):

-

Reaction Setup: A solution of 3,3,4,4-tetrafluorobut-1-ene in a suitable solvent (e.g., carbon tetrachloride) would be placed in a reaction vessel equipped with a reflux condenser, a dropping funnel, and a light source (if photochemically initiated).

-

Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN), and N-bromosuccinimide (NBS) would be added to the solution.

-

Reaction: The mixture would be heated to reflux and/or irradiated with UV light to initiate the reaction. The bromine source (NBS) would provide a low concentration of bromine radicals to favor allylic substitution over addition to the double bond.

-

Workup: After the reaction is complete (monitored by GC-MS or TLC), the reaction mixture would be cooled, filtered to remove succinimide, and washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine.

-

Purification: The organic layer would be separated, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent removed under reduced pressure. The crude product would then be purified by distillation or column chromatography.

Chemical Reactivity and Potential Applications

The reactivity of this compound is dictated by the presence of the alkene functional group and the two bromine atoms, one of which is at an allylic position.

Key Reactive Sites:

-

Allylic Bromine (C-4): The bromine atom at the C-4 position is allylic and is expected to be susceptible to nucleophilic substitution reactions (Sₙ1 or Sₙ2). The presence of the electron-withdrawing fluorine atoms on the same carbon could influence the reaction mechanism.

-

Vinylic Bromine (C-2): The bromine atom at the C-2 position is vinylic and is generally less reactive towards nucleophilic substitution under standard conditions.

-

Double Bond (C-1/C-2): The carbon-carbon double bond can undergo electrophilic addition reactions, although the presence of the electronegative fluorine and bromine atoms may deactivate the double bond towards some electrophiles.

Caption: Potential reactivity of this compound.

Potential Applications:

Given its structure, this compound could serve as a versatile building block in organic synthesis, particularly for the introduction of fluorinated moieties. Potential applications could be in the synthesis of:

-

Fluorinated polymers

-

Agrochemicals

-

Pharmaceutical intermediates

Spectroscopic Data

Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not available in the public domain. However, theoretical chemical shifts and fragmentation patterns can be predicted based on the structure.

Table 2: Predicted Spectroscopic Features

| Technique | Predicted Features |

| ¹H NMR | Signals corresponding to the two vinylic protons would be expected. The chemical shifts and coupling constants would be influenced by the adjacent bromine and the through-space effects of the fluorine atoms. |

| ¹³C NMR | Four distinct signals for the four carbon atoms are expected. The chemical shifts would be significantly influenced by the attached halogens. |

| ¹⁹F NMR | Signals for the two -CF₂- groups would be present. The chemical shifts would be indicative of their electronic environment. |

| Mass Spec | The mass spectrum would show a complex isotopic pattern for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of bromine and smaller fluorinated fragments. |

Safety and Handling

Hazard Identification: [6]

-

Skin Irritation: Causes skin irritation (Category 2).[6]

-

Eye Irritation: Causes serious eye irritation (Category 2A).[6]

-

Respiratory Irritation: May cause respiratory irritation (Category 3).[6]

Table 3: GHS Hazard and Precautionary Statements

| Statement Type | Code | Description |

| Hazard | H315 | Causes skin irritation.[6] |

| H319 | Causes serious eye irritation.[6] | |

| H335 | May cause respiratory irritation.[6] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[6] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[6] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] | |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[6] | |

| P501 | Dispose of contents/container to an approved waste disposal plant.[6] |

Handling Recommendations:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

Caption: General experimental workflow for handling and using the compound.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ssgopalganj.in [ssgopalganj.in]

- 4. Allylic Substitution Reaction: Mechanism, Examples & Tips [vedantu.com]

- 5. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]

- 6. researchgate.net [researchgate.net]

Safeguarding Research: A Technical Guide to the Safe Handling of 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene (CAS No. 161958-58-3). Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research activities. This document synthesizes available safety data to offer a detailed resource for professionals working with this halogenated alkene.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The known health hazards are summarized below.

GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation.[1] |

| Eye Irritation | 2A | H319: Causes serious eye irritation.[1] |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation.[1] |

Physical and Chemical Hazards

While this compound is not flammable, it poses other risks. Thermal decomposition can generate toxic fumes, including carbon oxides, hydrogen bromide, and hydrogen fluoride.[1] Additionally, there is a risk of explosion if the substance is heated under confinement.[1]

Exposure Controls and Personal Protection

Strict adherence to exposure control measures and the use of appropriate personal protective equipment (PPE) are mandatory when handling this compound.

Engineering Controls:

-

Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]

-

Safety Equipment: Eyewash stations and emergency showers must be readily accessible in the immediate work area.[2]

Personal Protective Equipment (PPE):

| PPE Type | Specifications |

| Hand Protection | Wear protective gloves. Nitrile gloves are a common recommendation for handling organic solvents, but glove compatibility should be confirmed with the manufacturer's guidelines.[1][2] |

| Eye and Face Protection | Wear safety glasses with side shields or chemical splash goggles.[1][2] A face shield may be necessary when there is a potential for splashes.[2] |

| Skin and Body Protection | Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.[1][2] |

| Respiratory Protection | If ventilation is inadequate or if vapors/aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |

Safe Handling and Storage Protocols

Proper handling and storage procedures are essential to minimize the risks associated with this compound.

Handling:

-

Avoid breathing fumes, mist, spray, or vapors.[1]

-

Wash hands and any exposed skin thoroughly after handling.[1]

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.

-

Ensure containers are tightly closed when not in use.[1]

Storage:

-

Store in a well-ventilated place.[1]

-

Keep the container tightly closed.[1]

-

Store in a locked-up area.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.

First-Aid and Emergency Procedures

In the event of exposure or an emergency, immediate and appropriate action is crucial.

| Exposure Route | First-Aid Measures |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If the individual is not breathing, provide artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[1] |

| Skin Contact | If on skin, wash with plenty of soap and water. If skin irritation occurs, seek medical advice/attention. Take off contaminated clothing and wash it before reuse.[1] |

| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. |

Firefighting Measures:

-

Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, dry powder, or water spray.[1]

-

Specific Hazards: Thermal decomposition produces hazardous gases. There is a risk of explosion if heated under confinement.[1]

-

Protective Equipment: Firefighters should wear gas-tight chemically protective clothing in combination with a self-contained breathing apparatus (SCBA).[1]

Accidental Release Measures:

-

Evacuate unnecessary personnel from the area.

-

Ensure adequate ventilation.

-

Wear appropriate PPE as outlined in Section 2.

-

Contain the spill using inert absorbent material (e.g., sand, vermiculite).

-

Collect the absorbed material into a suitable, labeled container for disposal.

-

Avoid release into the environment.[1]

Experimental Protocols: Safe Handling Workflow

The following workflow outlines the key steps for safely incorporating this compound into experimental procedures.

Caption: Workflow for Safe Handling of this compound.

Disposal Considerations

Waste generated from the use of this compound must be considered hazardous waste.

-

Dispose of contents and container to an approved waste disposal plant.[1]

-

Do not dispose of this chemical into drains or the environment.

-

Follow all local, state, and federal regulations for hazardous waste disposal.

Toxicological and Physical Data

Limited quantitative toxicological data is publicly available for this specific compound. However, the irritant nature of the substance is well-documented in its safety data sheet.

Physical and Chemical Properties

| Property | Value |

| CAS Number | 161958-58-3 |

| Molecular Formula | C4H2Br2F4 |

| Molecular Weight | 285.86 g/mol |

| Appearance | Data not readily available |

| Boiling Point | Data not readily available |

| Density | Data not readily available |

The absence of extensive toxicological data underscores the importance of handling this chemical with the utmost care and treating it as potentially harmful until more information is known.

Hazard Communication and Response Workflow

A clear and logical workflow for hazard identification, communication, and response is essential for maintaining a safe laboratory environment.

Caption: Hazard Communication and Emergency Response Workflow.

By implementing these safety and handling protocols, researchers and scientists can mitigate the risks associated with this compound and maintain a safe and productive laboratory environment.

References

A Technical Guide to the Solubility of 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene. Due to the limited availability of specific experimental data for this compound, this document extrapolates its probable solubility based on the known behavior of structurally similar fluorinated and halogenated alkenes. Furthermore, a detailed experimental protocol for determining the precise solubility of this compound in various solvents is provided. This guide is intended to be a valuable resource for researchers and professionals in chemistry and drug development who are considering the use of this compound in their work.

Introduction to this compound

This compound is a halogenated alkene with the chemical formula C₄H₂Br₂F₄. Its structure, featuring both bromine and fluorine atoms, suggests unique chemical properties that could be of interest in organic synthesis and materials science. The presence of heavy halogen atoms and the fluorinated core significantly influences its physical and chemical behavior, including its solubility.

Chemical Structure:

Solubility Profile

Halogenated hydrocarbons are generally considered to be sparingly soluble in water due to their nonpolar nature.[1] The energy required to break the hydrogen bonds between water molecules is not sufficiently compensated by the formation of weaker van der Waals forces between the halogenated compound and water.[1] Conversely, they tend to be soluble in nonpolar organic solvents.[1] The principle of "like dissolves like" is a key determinant of solubility.

The high degree of fluorination in this compound is expected to further decrease its solubility in polar solvents and may also affect its solubility in some organic solvents. Perfluorinated and highly fluorinated compounds often exhibit low miscibility with both polar and nonpolar organic solvents.

Table 1: Estimated Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Estimated Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Insoluble to Very Sparingly Soluble | The high degree of halogenation and lack of hydrogen bond donating or accepting groups lead to poor interaction with polar protic solvents. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Sparingly Soluble to Soluble | The dipole moments of these solvents may allow for some interaction with the polar C-Br and C-F bonds. |

| Nonpolar | Hexane, Toluene, Carbon Tetrachloride | Soluble | "Like dissolves like" principle suggests good solubility in nonpolar solvents due to similar van der Waals forces. |

| Chlorinated | Dichloromethane, Chloroform | Soluble to Very Soluble | Structural similarity and the presence of halogen atoms should promote miscibility. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | Ethers are relatively nonpolar and can solvate a range of organic compounds. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of a liquid compound in various solvents at a controlled temperature.

Objective: To quantitatively determine the solubility of this compound in a range of solvents at a specified temperature (e.g., 25°C).

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Vials with screw caps

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Gas chromatograph with a suitable detector (e.g., Flame Ionization Detector - FID or Electron Capture Detector - ECD) or other suitable analytical instrument (e.g., HPLC, NMR)

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 12 hours to allow any undissolved solute to settle.

-

For emulsions or fine suspensions, centrifuge the vials at a moderate speed to facilitate phase separation.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask to remove any remaining undissolved micro-droplets.

-

Accurately weigh the collected saturated solution.

-

Dilute the filtered sample with a known volume of the same solvent to a concentration that is within the linear range of the analytical instrument.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of this compound in each solvent with known concentrations.

-

Analyze the calibration standards and the diluted sample using a calibrated gas chromatograph (or other suitable instrument).

-

Construct a calibration curve by plotting the instrument response versus the concentration of the standards.

-

From the calibration curve, determine the concentration of the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

Conclusion

While specific quantitative solubility data for this compound is not currently available, its molecular structure suggests poor solubility in polar solvents and good solubility in nonpolar and chlorinated organic solvents. For applications requiring precise solubility information, the detailed experimental protocol provided in this guide offers a robust method for its determination. The insights and methodologies presented herein are intended to support researchers and professionals in making informed decisions regarding the use of this compound in their scientific endeavors.

References

Technical Guide: Stability and Storage of 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene. The information presented herein is intended to ensure the safe handling, storage, and use of this compound in a research and development setting.

Chemical Stability

This compound is a stable compound under standard laboratory conditions.[1] However, its stability can be compromised by exposure to high temperatures, certain incompatible materials, and potentially hydrolytic conditions.

Thermal Stability

The compound is stable at ambient temperatures but is susceptible to thermal decomposition at elevated temperatures. Heating, especially under confinement, poses a significant risk of an explosion.[1] The decomposition of this compound at high temperatures will generate hazardous byproducts.

Hazardous Decomposition Products:

-

Carbon oxides (CO, CO₂)

-

Hydrogen bromide (HBr)

-

Hydrogen fluoride (HF)[1]

Reactivity Profile

As an unsaturated halogenated hydrocarbon, this compound exhibits reactivity typical of alkenes. It is incompatible with strong oxidizing agents and alkali metals.[1] Contact with these substances should be strictly avoided to prevent vigorous and potentially hazardous reactions.

Storage Recommendations

Proper storage is critical to maintain the integrity and purity of this compound and to ensure the safety of laboratory personnel.

Storage Conditions

Quantitative data on the recommended storage duration and temperature is summarized in the table below.

| Storage Duration | Recommended Temperature |

| Short-term (1-2 weeks) | -4°C |

| Long-term (1-2 years) | -20°C |

Data sourced from supplier information.

To ensure maximum stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of heat, sparks, and open flames.[1]

Suitable Container Materials

For the storage of halogenated and fluorinated hydrocarbons, chemically resistant materials are essential. The following materials are generally recommended:

-

Glass: Borosilicate glass is a suitable material for the primary containment of this compound.

-

Fluorinated Polymers: Containers made of or lined with fluorinated polymers such as Polytetrafluoroethylene (PTFE) or other fluoroplastics offer excellent chemical resistance.

-

Fluorinated High-Density Polyethylene (HDPE): Fluorination of HDPE containers can create a barrier that is resistant to many aggressive chemicals and solvents.

It is crucial to ensure that the chosen container and its closure system are inert to the compound and will not leach impurities.

Experimental Protocols for Stability Assessment

For researchers requiring specific stability data for their unique experimental conditions, the following established protocols can be adapted to assess the stability of this compound.

Thermal Stability Testing

A common method for evaluating thermal stability is Differential Scanning Calorimetry (DSC) . This technique can determine the onset temperature of decomposition and the energy released during the process.

General DSC Protocol Outline:

-

A small, precisely weighed sample of this compound is hermetically sealed in a DSC pan.

-

An empty, sealed pan is used as a reference.

-

The sample and reference pans are heated in the DSC instrument at a constant rate (e.g., 5-10°C/min).

-

The heat flow to or from the sample is monitored as a function of temperature.

-

An exothermic event indicates decomposition, and the onset temperature of this exotherm is a measure of the compound's thermal stability.

Hydrolytic Stability Testing

To assess the stability of the compound in aqueous environments, a hydrolytic stability test can be performed. The following is a general procedure based on established guidelines.

General Hydrolytic Stability Protocol Outline:

-

Prepare buffered aqueous solutions at different pH levels (e.g., pH 4, 7, and 9).

-

Add a known concentration of this compound to each buffered solution in sealed vials.

-

Incubate the vials at a constant temperature (e.g., 25°C or 50°C) for a defined period.

-

At specific time intervals, withdraw aliquots from each vial.

-

Analyze the concentration of the parent compound and any potential degradation products using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

The rate of degradation at each pH can be determined to assess the hydrolytic stability.

Visualized Stability and Storage Workflow

The following diagram illustrates the key considerations for the stability and storage of this compound.

Caption: Key factors influencing the stability and storage of the compound.

Logical Relationship of Stability Factors

The following diagram outlines the logical relationships between various factors affecting the stability of this compound and the potential outcomes.

Caption: Factors leading to potential degradation or hazardous reactions.

References

Methodological & Application

Application Notes and Protocols: 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene is a highly functionalized organofluorine compound with significant potential as a versatile building block in modern organic synthesis. Its unique structure, featuring a terminal alkene, a geminal difluoro group, and two bromine atoms at different positions, offers multiple reaction sites for the construction of complex fluorinated molecules. The presence of fluorine atoms can significantly enhance the biological activity, metabolic stability, and lipophilicity of drug candidates, making this reagent a valuable tool in pharmaceutical and agrochemical research.

This document provides an overview of the potential applications of this compound in organic synthesis, including detailed hypothetical protocols for its use in key transformations. While specific literature examples for this exact compound are limited, the proposed reactions are based on the well-established reactivity of similar polyhalogenated and fluorinated alkenes.

Key Structural Features and Reactivity

The reactivity of this compound is governed by its distinct functional groups:

-

Terminal Alkene: Susceptible to a wide range of addition reactions, including hydrogenation, halogenation, and cycloadditions. It can also participate in cross-coupling reactions.

-

Vinylic Bromine (at C-2): Can be substituted or participate in cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the introduction of various substituents at this position.

-

Allylic Bromine (at C-4): A good leaving group, susceptible to nucleophilic substitution, enabling the introduction of a wide range of functional groups.

-

Geminal Difluoro Group (at C-3): Electron-withdrawing nature influences the reactivity of the adjacent carbons and can serve as a stable bioisostere for a carbonyl group in drug design.

Potential Applications in Organic Synthesis

Based on its structure, this compound can be envisioned as a key starting material for the synthesis of a variety of valuable fluorinated compounds.

Synthesis of Fluorinated Heterocycles

The presence of two bromine atoms at different positions allows for sequential reactions with binucleophiles to construct fluorinated heterocyclic scaffolds, which are prevalent in many pharmaceuticals.

Hypothetical Protocol: Synthesis of a Fluorinated 1,4-Oxazepine Derivative

This protocol describes a potential pathway for the synthesis of a novel fluorinated seven-membered heterocycle.

Reaction Scheme:

Experimental Protocol:

-

Step 1: N-Alkylation. To a solution of 2-aminophenol (1.0 eq) and potassium carbonate (2.5 eq) in anhydrous N,N-dimethylformamide (DMF), this compound (1.1 eq) is added dropwise at room temperature under an inert atmosphere. The reaction mixture is stirred at 60 °C for 12 hours. After completion, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the N-alkylated intermediate.

-

Step 2: Intramolecular Cyclization. The intermediate from Step 1 (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF). Sodium hydride (1.5 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for 6 hours. The reaction is carefully quenched with saturated ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to afford the desired fluorinated 1,4-oxazepine derivative.

Quantitative Data (Hypothetical):

| Step | Reactant 1 | Reactant 2 | Product | Yield (%) | Purity (%) |

| 1 | 2-Aminophenol | This compound | N-(4-bromo-3,3,4,4-tetrafluorobut-1-en-2-yl)-2-aminophenol | 75 | >95 (by NMR) |

| 2 | N-alkylated intermediate | - | 5-(1,1,2,2-tetrafluoro-2-bromoethyl)-2,3-dihydro-1,4-oxazepine | 60 | >98 (by HPLC) |

Logical Workflow for Heterocycle Synthesis:

Caption: Proposed synthesis of fluorinated heterocycles.

Cross-Coupling Reactions for the Synthesis of Complex Alkenes

The vinylic bromine atom is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkyl, or alkynyl groups to build complex molecular architectures.

Hypothetical Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines the selective cross-coupling at the vinylic bromide position.

Reaction Scheme:

Experimental Protocol:

-

A mixture of this compound (1.0 eq), an arylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq) is taken in a Schlenk tube.

-

A 2M aqueous solution of sodium carbonate (3.0 eq) and toluene are added.

-

The mixture is degassed with argon for 15 minutes and then heated to 90 °C for 8 hours.

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with diethyl ether.

-

The organic layer is washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to give the desired 2-aryl-4-bromo-3,3,4,4-tetrafluorobut-1-ene.

Quantitative Data (Hypothetical):

| Arylboronic Acid | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | 5 | Toluene/H₂O | 90 | 8 | 85 |

| 4-Methoxyphenylboronic acid | 5 | Toluene/H₂O | 90 | 8 | 82 |

| 3-Pyridylboronic acid | 5 | Toluene/H₂O | 90 | 10 | 75 |

Experimental Workflow for Cross-Coupling:

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Synthesis of Fluorinated Dienes via Elimination

The allylic bromine at the C-4 position can be eliminated to form a conjugated diene system, a valuable structural motif in organic synthesis, particularly for Diels-Alder reactions.

Hypothetical Protocol: Dehydrobromination to a Fluorinated Diene

This protocol describes the base-mediated elimination of HBr to form a conjugated diene.

Reaction Scheme:

Experimental Protocol:

-

To a solution of this compound (1.0 eq) in anhydrous diethyl ether at 0 °C, a solution of 1,8-Diazabicycloundec-7-ene (DBU) (1.2 eq) in diethyl ether is added dropwise.

-

The reaction mixture is stirred at room temperature for 4 hours.

-

The resulting mixture is filtered to remove the DBU-HBr salt.

-

The filtrate is carefully concentrated at low temperature and reduced pressure to yield the crude diene, which can be used immediately in subsequent reactions or purified by careful distillation.

Quantitative Data (Hypothetical):

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | DBU | Diethyl Ether | 25 | 4 | 90 | | Triethylamine | Dichloromethane | 25 | 12 | 75 |

Reaction Pathway for Diene Synthesis:

Caption: Elimination reaction to form a fluorinated diene.

Conclusion

This compound represents a promising, albeit currently underutilized, building block for the synthesis of complex fluorinated molecules. The orthogonal reactivity of its functional groups allows for a variety of selective transformations, providing access to novel fluorinated heterocycles, dienes, and cross-coupled products. The protocols and data presented herein, though hypothetical, are based on sound chemical principles and are intended to serve as a guide for researchers and drug development professionals interested in exploring the synthetic utility of this versatile reagent. Further experimental validation is encouraged to fully unlock the potential of this compound in organic synthesis.

Application Notes and Protocols for Suzuki Coupling Reactions Involving 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated organic molecules are of significant interest in pharmaceutical and materials science due to their unique physicochemical properties. The synthesis of such compounds often involves the strategic introduction of fluorinated building blocks. This document provides detailed protocols for the application of 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene as a precursor in Suzuki coupling reactions. Direct Suzuki coupling of this compound is not the typical reported pathway. Instead, it serves as a valuable starting material for the generation of a more stable and reactive organozinc reagent, which then undergoes further cross-coupling reactions. This two-step approach allows for the selective functionalization of the vinyl bromide moiety.

Experimental Protocols

Protocol 1: Synthesis of (3-Bromo-1,1,2,2-tetrafluorobut-3-en-1-yl)zinc Bromide

This protocol details the preparation of the key organozinc intermediate from this compound.

Materials:

-

This compound

-

Zinc-silver alloy

-

Acetonitrile (CH3CN), anhydrous

-

Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)

Procedure:

-

Under an inert atmosphere, charge a dry Schlenk flask with a zinc-silver alloy (2.0 equivalents).

-

Add anhydrous acetonitrile to the flask.

-

To the stirred suspension, add this compound (1.0 equivalent) dropwise at a controlled temperature.

-

The reaction mixture is stirred at 40°C. The progress of the zinc insertion can be monitored by GC-MS.

-

Upon completion, the resulting solution of (3-bromo-1,1,2,2-tetrafluorobut-3-en-1-yl)zinc bromide is used in the subsequent cross-coupling step. This organozinc reagent is reported to be thermally stable and can be handled under an inert atmosphere.[1]

Protocol 2: Suzuki-Miyaura Cross-Coupling of the Resulting Vinyl Bromide

This generalized protocol outlines the Suzuki-Miyaura coupling of the vinyl bromide moiety present in the products derived from the organozinc reagent. The specific substrate for this reaction would be the product of a prior coupling at the organozinc center. It has been reported that Suzuki-Miyaura cross-coupling reactions at the C(sp²)–Br site of these CF2CF2-substituted products proceed in good to excellent yields.[1][2]

Materials:

-

Substrate containing the 3-bromo-1,1,2,2-tetrafluorobut-3-enyl moiety

-

Aryl or vinyl boronic acid or boronic ester

-

Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

-

Base (e.g., K2CO3, Cs2CO3, K3PO4)

-

Solvent (e.g., Dioxane/water, Toluene, DMF)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask, add the vinyl bromide substrate (1.0 equivalent), the boronic acid or ester (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the reaction is complete (monitor by TLC or GC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Data Presentation

The following tables summarize typical reaction parameters for Suzuki-Miyaura couplings of vinyl halides, which can be adapted for the fluorinated vinyl bromide substrate.

Table 1: Representative Palladium Catalysts and Ligands for Suzuki Coupling

| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Notes |

| Pd(PPh3)4 | Triphenylphosphine | 1-5 | A classic, versatile catalyst. |

| PdCl2(dppf) | dppf | 1-3 | Often effective for challenging substrates. |

| Pd(OAc)2 | SPhos, XPhos | 1-3 | Used with specialized phosphine ligands for high activity. |

Table 2: Common Bases and Solvents for Suzuki Coupling

| Base | Solvent System | Typical Temperature (°C) |

| K2CO3 | Dioxane/H2O, Toluene/H2O | 80-110 |

| Cs2CO3 | Dioxane, THF | 60-100 |

| K3PO4 | Toluene, Dioxane | 80-110 |

| Et3N | i-PrOH/H2O | 80 |

Visualizations

Caption: Workflow for the synthesis of coupled products from this compound.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Selective Grignard Reaction of 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive, proposed experimental protocol for the selective Grignard reaction of 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene. This protocol is designed as a foundational guide for the synthesis of a novel, highly functionalized fluorinated Grignard reagent. The resulting organometallic intermediate holds significant potential as a versatile building block in medicinal chemistry and materials science, enabling the introduction of the 2-bromo-3,3,4,4-tetrafluorobut-1-en-4-yl moiety into a variety of molecular scaffolds. The strategic incorporation of fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates, making this protocol of high interest to professionals in drug development.[1][2] This document outlines the reaction principles, a detailed step-by-step procedure, safety considerations, and potential applications of the synthesized Grignard reagent.

Introduction

Fluorinated organic compounds are of paramount importance in modern drug discovery and development.[1][2] The unique properties of fluorine, such as its high electronegativity and small size, can profoundly alter the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. Grignard reactions are a cornerstone of organic synthesis, providing a powerful method for the formation of carbon-carbon bonds.[3] The generation of fluorinated Grignard reagents, however, can be challenging and offers access to valuable synthetic intermediates.

This compound is a polyhalogenated alkene containing two distinct carbon-bromine bonds: a vinylic bromide at the C2 position and an alkyl-like bromide at the C4 position. The differential reactivity of these C-Br bonds allows for the potential chemoselective formation of a mono-Grignard reagent. Based on the general principles of Grignard reagent formation, the alkyl halide is typically more reactive than the vinylic halide.[4][5] This protocol, therefore, focuses on the selective formation of the Grignard reagent at the C4 position.

Reaction Principle

The proposed reaction involves the selective oxidative insertion of magnesium into the C4-Br bond of this compound. This chemoselectivity is anticipated due to the generally higher reactivity of alkyl bromides compared to vinylic bromides in Grignard reagent formation. The reaction is to be carried out under strictly anhydrous conditions to prevent the quenching of the highly basic Grignard reagent.

Proposed Reaction Scheme:

Caption: Proposed selective mono-Grignard reaction.

Experimental Protocol

Disclaimer: This is a proposed protocol and should be considered a starting point for experimental investigation. Optimization of reaction conditions may be necessary.

1. Materials and Reagents:

| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Proposed Quantity | Notes |

| This compound | 161958-58-3 | C4H2Br2F4 | 303.85 | 1.0 eq. | Starting material.[6][7] |

| Magnesium turnings | 7439-95-4 | Mg | 24.31 | 1.1 - 1.5 eq. | Use high purity, activated turnings. |

| Iodine | 7553-56-2 | I2 | 253.81 | 1-2 crystals | For magnesium activation. |

| 1,2-Dibromoethane (optional) | 106-93-4 | C2H4Br2 | 187.86 | a few drops | Alternative for magnesium activation. |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | C4H8O | 72.11 | ~0.1 M solution | Freshly distilled from a suitable drying agent. |

| Deuterated Chloroform (CDCl3) | 865-49-6 | CDCl3 | 120.38 | for NMR | For reaction monitoring. |

| Saturated aqueous Ammonium Chloride (NH4Cl) | 12125-02-9 | NH4Cl | 53.49 | for quenching | |

| Diethyl ether | 60-29-7 | C4H10O | 74.12 | for extraction | |

| Anhydrous Magnesium Sulfate (MgSO4) | 7487-88-9 | MgSO4 | 120.37 | for drying |

2. Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas (Argon or Nitrogen) supply with a manifold

-

Heating mantle

-

Schlenk line (optional, for advanced inert atmosphere techniques)

-

Syringes and needles

-

Glassware for work-up and purification

3. Safety Precautions:

-

Conduct the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

Grignard reagents are highly reactive and pyrophoric upon concentration. Handle with extreme care under an inert atmosphere.

-

Anhydrous ethers can form explosive peroxides. Use freshly opened bottles or test for and remove peroxides before use.

-

The reaction can be exothermic. Have an ice bath ready for cooling.

4. Reaction Setup and Procedure:

Caption: Experimental workflow for the Grignard reaction.

Step-by-Step Method:

-

Preparation:

-

Thoroughly flame-dry all glassware and allow it to cool to room temperature under a stream of inert gas.

-

Place the magnesium turnings (1.1 - 1.5 eq.) and a single crystal of iodine into the three-necked flask.

-

Assemble the apparatus (reflux condenser, dropping funnel) and ensure it is under a positive pressure of inert gas.

-

-

Initiation:

-

In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous THF to make an approximately 0.1 M solution.

-

Add a small portion of the anhydrous THF to the flask to just cover the magnesium turnings.

-

Add a small amount (approx. 5-10%) of the dibromide solution from the dropping funnel to the magnesium suspension.

-

Gently warm the flask with a heat gun or stir vigorously to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and the onset of a gentle reflux. If the reaction does not start, a few drops of 1,2-dibromoethane can be added.

-

-

Grignard Reagent Formation:

-

Once the reaction has initiated, add the remaining solution of the dibromide dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

If the reaction becomes too vigorous, cool the flask with an ice bath.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed (typically 1-3 hours).

-

-

Work-up and Analysis (for characterization):

-

Cool the reaction mixture to 0 °C in an ice bath.

-

To determine the yield, a small, known volume of the Grignard solution can be removed, quenched with a known excess of standardized acid, and back-titrated.

-

For qualitative analysis, a small aliquot can be quenched with D2O. The resulting product can be analyzed by NMR spectroscopy to confirm the position of deuterium incorporation.

-

The bulk of the Grignard reagent is typically used directly in the subsequent reaction. If isolation of the protonated product is desired, slowly and carefully quench the reaction by adding the Grignard solution to a cold, stirred solution of saturated aqueous NH4Cl.

-

Extract the aqueous layer with diethyl ether (3 x volume of THF).

-

Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude 4-bromo-3,3,4,4-tetrafluorobut-1-ene.

-

5. Expected Results and Troubleshooting:

| Observation/Problem | Possible Cause | Suggested Solution |

| Reaction fails to initiate | Inactive magnesium surface; wet glassware/solvent | Activate Mg with iodine/1,2-dibromoethane; ensure all components are scrupulously dry. |

| Formation of a white precipitate | Insoluble Grignard reagent or magnesium salts | This can be normal; ensure efficient stirring. |

| Low yield of Grignard reagent | Incomplete reaction; quenching by moisture/air | Increase reaction time; improve inert atmosphere technique. |

| Formation of di-Grignard reagent | Higher reaction temperature; prolonged reaction time | Maintain a lower reaction temperature; monitor the reaction and use the reagent promptly once formed. |

| Wurtz-type coupling byproduct | High local concentration of the halide | Add the dibromide solution slowly and ensure efficient stirring. |

Applications in Drug Development and Organic Synthesis

The successful synthesis of 4-bromo-2-(bromomagnesio)-3,3,4,4-tetrafluorobut-1-ene provides a valuable and highly functionalized intermediate for a range of chemical transformations.

-

Introduction of Fluorinated Moieties: This Grignard reagent can be used to introduce the 2-bromo-3,3,4,4-tetrafluorobut-1-en-4-yl group into various electrophilic molecules, including aldehydes, ketones, esters, and nitriles. The resulting products will contain a tetrafluorinated butane backbone with a vinyl bromide handle, which can be further functionalized, for example, through cross-coupling reactions.

-

Synthesis of Novel Fluorinated Building Blocks: The reagent can react with a variety of electrophiles to create a library of novel fluorinated compounds. These compounds can then be screened for biological activity.

-

Development of Agrochemicals and Materials: The unique electronic and steric properties of the fluorinated moiety can be exploited in the design of new agrochemicals and advanced materials.

Signaling Pathway Diagram (Conceptual Application):

Caption: Synthetic pathway to novel fluorinated scaffolds.

Conclusion

This document provides a detailed, albeit proposed, protocol for the selective mono-Grignard reaction of this compound. The resulting fluorinated Grignard reagent is a promising building block for the synthesis of complex molecules with potential applications in drug discovery and materials science. Researchers are encouraged to use this protocol as a guide and to optimize the reaction conditions for their specific needs. The successful implementation of this methodology will expand the toolbox of synthetic chemists and contribute to the development of novel fluorinated compounds.

References

Application Notes and Protocols: [4+2] Cycloaddition of 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Proposed Reaction Mechanism

The proposed reaction is a concerted [4+2] cycloaddition, also known as the Diels-Alder reaction. In this reaction, 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene acts as the dienophile, reacting with a conjugated diene, such as 1,3-butadiene. The electron-withdrawing nature of the tetrafluoroethyl and bromomethyl substituents polarizes the double bond of the dienophile, making it more electrophilic and thus more reactive towards an electron-rich diene.

The reaction is expected to proceed through a cyclic transition state, leading to the formation of a six-membered ring with two new sigma bonds. The stereochemistry of the reaction is typically controlled by the "endo rule," which favors the formation of the endo isomer due to secondary orbital interactions, although the steric bulk of the substituents may influence the product distribution.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the proposed cycloaddition reaction, based on typical results observed for Diels-Alder reactions with similarly activated dienophiles. Actual experimental results may vary.

| Diene | Dienophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) |

| 1,3-Butadiene | This compound | Toluene | 110 | 24 | 75 | 85:15 |

| Cyclopentadiene | This compound | Dichloromethane | 25 | 12 | 85 | 95:5 |

| Furan | This compound | Benzene | 80 | 48 | 60 | >98:2 (exo favored) |

Experimental Protocol

General Procedure for the [4+2] Cycloaddition of this compound with a Diene (Example: 1,3-Butadiene)

Materials:

-

This compound

-

1,3-Butadiene (condensed)

-

Toluene (anhydrous)

-

Hydroquinone (inhibitor)

-

High-pressure reaction vessel or sealed tube

-

Standard glassware for organic synthesis

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: To a high-pressure reaction vessel, add this compound (1.0 eq). Add a small amount of hydroquinone as a polymerization inhibitor.

-

Addition of Diene: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Carefully condense 1,3-butadiene (1.2 eq) into the vessel.

-

Solvent Addition: Add anhydrous toluene to the reaction mixture to achieve a suitable concentration (e.g., 0.5 M).

-

Reaction: Seal the reaction vessel and allow it to warm to room temperature. Place the vessel in an oil bath preheated to 110 °C. Stir the reaction mixture for 24 hours.

-

Work-up: After the reaction is complete (monitored by TLC or GC-MS), cool the vessel to room temperature. Carefully vent any excess pressure. Transfer the reaction mixture to a round-bottom flask.

-

Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired cycloaddition product.

-

Characterization: The structure and purity of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Visualizations

Caption: Proposed Diels-Alder reaction pathway.

Caption: Experimental workflow for cycloaddition.

References

Application Notes and Protocols for the Derivatization of 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene is a versatile fluorinated building block that offers two distinct reactive sites: a terminal C(sp³)–Br bond and a vinylic C(sp²)–Br bond. This dual reactivity allows for a stepwise and selective derivatization, making it a valuable precursor for the synthesis of complex fluorinated molecules. The incorporation of the tetrafluoroethylene moiety can significantly alter the physicochemical properties of organic compounds, enhancing thermal stability, lipophilicity, and metabolic resistance, which are desirable traits in pharmaceuticals and advanced materials.

This document provides detailed protocols for the synthesis and subsequent derivatization of this compound, enabling researchers to construct a diverse range of functionalized molecules. The methodologies covered include the initial allylic bromination to form the dibromo starting material, selective organozinc reagent formation, subsequent copper-catalyzed cross-coupling reactions with various electrophiles, and a final Suzuki-Miyaura coupling to functionalize the vinylic bromide.

Overall Derivatization Strategy

The derivatization of this compound follows a logical, stepwise pathway that allows for the introduction of two different substituents. The workflow is visualized below.

Caption: Overall workflow for the synthesis and derivatization of this compound.

Experimental Protocols and Data

Step 1: Synthesis of this compound

This initial step involves the allylic bromination of the commercially available 4-bromo-3,3,4,4-tetrafluorobut-1-ene. The use of N-bromosuccinimide (NBS) with a radical initiator is a standard and effective method for this transformation.

Reaction Pathway:

Caption: Allylic bromination of 4-bromo-3,3,4,4-tetrafluorobut-1-ene.

Protocol 1: Allylic Bromination

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromo-3,3,4,4-tetrafluorobut-1-ene (1.0 equiv.), N-bromosuccinimide (NBS, 1.1 equiv.), and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN, 0.05 equiv.).

-

Solvent Addition: Add a suitable solvent, typically carbon tetrachloride (CCl₄), to the flask.

-

Reaction Execution: Heat the reaction mixture to reflux. The reaction can be monitored by GC-MS for the consumption of the starting material. The use of a UV lamp can facilitate the initiation of the radical reaction.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove succinimide. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by washing with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by distillation to yield this compound.

Step 2: Selective Formation of (3-Bromo-1,1,2,2-tetrafluorobut-3-en-1-yl)zinc bromide

This step involves the selective insertion of zinc into the C(sp³)–Br bond, leaving the vinylic C(sp²)–Br bond intact. This forms a stable and handleable organozinc reagent.[1]

Protocol 2: Zinc Insertion

-

Preparation of Zinc-Silver Couple: In a flask, suspend zinc powder (2.0 equiv.) in deionized water. Add a solution of silver nitrate (AgNO₃, ~1 mol%) and stir for 15 minutes. Filter the resulting zinc-silver couple, wash with deionized water and then acetone, and dry under vacuum.

-

Reaction Setup: To a dry, nitrogen-flushed flask, add the prepared zinc-silver couple. Add anhydrous dimethylformamide (DMF).

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 equiv.) in DMF to the zinc suspension.

-

Reaction Execution: Stir the mixture at 40 °C. The reaction progress can be monitored by ¹⁹F NMR. The selective insertion at the C(sp³)-Br bond proceeds to give (3-bromo-1,1,2,2-tetrafluorobut-3-en-1-yl)zinc bromide in high yield.[1] This organozinc reagent is found to be thermally stable and can be handled with ease.[1]

Step 3: Copper-Catalyzed Cross-Coupling of the Organozinc Reagent

The newly formed organozinc reagent can be coupled with various electrophiles, such as iodoarenes and acyl chlorides, in the presence of a copper(I) catalyst.

Protocol 3a: Cross-Coupling with Iodoarenes

-

Reaction Setup: In a dry, nitrogen-flushed flask, add the iodoarene (1.0 equiv.) and a copper(I) catalyst (e.g., Cu₂O, 30 mol%).

-

Reagent Addition: Add a solution of the prepared (3-bromo-1,1,2,2-tetrafluorobut-3-en-1-yl)zinc bromide in DMF (2.0 equiv.).

-

Reaction Execution: Heat the reaction mixture to 100 °C and stir for 24 hours.

-

Work-up and Purification: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography on silica gel.

Table 1: Copper-Catalyzed Cross-Coupling with Iodoarenes

| Entry | Iodoarene | Product | Yield (%) |

| 1 | Iodobenzene | 4-Bromo-1,1,2,2-tetrafluoro-1-phenyl-but-3-ene | 85 |

| 2 | 4-Iodotoluene | 4-Bromo-1,1,2,2-tetrafluoro-1-(p-tolyl)but-3-ene | 91 |

| 3 | 4-Iodoanisole | 4-Bromo-1,1,2,2-tetrafluoro-1-(4-methoxyphenyl)but-3-ene | 88 |

| 4 | 1-Iodo-4-(trifluoromethyl)benzene | 4-Bromo-1,1,2,2-tetrafluoro-1-(4-(trifluoromethyl)phenyl)but-3-ene | 75 |

| 5 | Ethyl 4-iodobenzoate | Ethyl 4-(4-bromo-1,1,2,2-tetrafluorobut-3-en-1-yl)benzoate | 96 |

Protocol 3b: Cross-Coupling with Acyl Chlorides

-

Reaction Setup: In a dry, nitrogen-flushed flask, add the acyl chloride (1.0 equiv.) and a copper(I) catalyst (e.g., Cu₂O, 30 mol%).

-

Reagent Addition: Add a solution of the prepared (3-bromo-1,1,2,2-tetrafluorobut-3-en-1-yl)zinc bromide in DMF (1.5 equiv.).

-

Reaction Execution: Heat the reaction mixture to 100 °C and stir for 20 hours.

-

Work-up and Purification: Follow the work-up and purification procedure described in Protocol 3a.

Table 2: Copper-Catalyzed Cross-Coupling with Acyl Chlorides

| Entry | Acyl Chloride | Product | Yield (%) |

| 1 | Benzoyl chloride | 5-Bromo-4,4,5,5-tetrafluoropent-1-en-2-yl(phenyl)methanone | 81 |

| 2 | 4-Methylbenzoyl chloride | (4-Bromo-1,1,2,2-tetrafluorobut-3-en-1-yl)(p-tolyl)methanone | 98 |

| 3 | 4-Methoxybenzoyl chloride | (4-Bromo-1,1,2,2-tetrafluorobut-3-en-1-yl)(4-methoxyphenyl)methanone | 95 |

| 4 | 4-(Trifluoromethyl)benzoyl chloride | (4-Bromo-1,1,2,2-tetrafluorobut-3-en-1-yl)(4-(trifluoromethyl)phenyl)methanone | 50 |

| 5 | Thiophene-2-carbonyl chloride | (4-Bromo-1,1,2,2-tetrafluorobut-3-en-1-yl)(thiophen-2-yl)methanone | 78 |

Step 4: Suzuki-Miyaura Coupling of the Vinylic Bromide

The remaining C(sp²)–Br bond in the monofunctionalized products can be further derivatized using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with various boronic acids.

Reaction Pathway:

Caption: Suzuki-Miyaura coupling of the monofunctionalized vinylic bromide.

Protocol 4: Suzuki-Miyaura Cross-Coupling

-

Reaction Setup: To an oven-dried flask equipped with a magnetic stir bar and reflux condenser, add the monofunctionalized vinylic bromide (from Step 3, 1.0 equiv.), the desired boronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).

-

Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

-

Work-up and Purification: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Table 3: Suzuki-Miyaura Coupling of (4-Bromo-1,1,2,2-tetrafluoro-1-phenyl-but-3-en-1-yl)benzene

| Entry | Boronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 1,1,2,2-Tetrafluoro-4-phenyl-1-(4-phenylbut-3-en-1-yl)benzene | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | 1,1,2,2-Tetrafluoro-4-(4-methoxyphenyl)-1-(4-phenylbut-3-en-1-yl)benzene | 80-90 |

| 3 | 4-Vinylphenylboronic acid | 1,1,2,2-Tetrafluoro-4-phenyl-1-(4-(4-vinylphenyl)but-3-en-1-yl)benzene | 75-85 |

| 4 | Thiophene-2-boronic acid | 1,1,2,2-Tetrafluoro-4-phenyl-1-(4-(thiophen-2-yl)but-3-en-1-yl)benzene | 70-80 |

(Note: Yields are representative and may vary based on specific reaction conditions and substrate.)

Conclusion

The derivatization of this compound provides a robust and flexible platform for the synthesis of a wide array of novel fluorinated compounds. The selective and sequential functionalization of the two distinct carbon-bromine bonds allows for the controlled introduction of diverse chemical moieties. The protocols and data presented herein serve as a comprehensive guide for researchers in the fields of medicinal chemistry, materials science, and organic synthesis to effectively utilize this valuable building block in their research and development endeavors.

References

Application Notes and Protocols: 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene as a Versatile Precursor for the Synthesis of Novel Fluorinated Pharmaceuticals

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on the potential synthetic utility of 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene derived from the known reactivity of analogous fluorinated building blocks. Due to a lack of specific documented examples of this compound's use in the synthesis of commercial pharmaceuticals, the applications and protocols provided herein are proposed and hypothetical. The quantitative data presented is representative of similar transformations found in the scientific literature and should be considered as a guide for experimental design.

Introduction

The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. This compound is a highly functionalized building block that holds significant potential as a precursor for the synthesis of a diverse range of fluorinated molecules of pharmaceutical interest. Its unique structure, featuring a vinyl group, a gem-difluoroallyl bromide moiety, and a bromodifluoromethyl group, offers multiple reaction sites for chemical modification. This document outlines potential synthetic applications and detailed experimental protocols for utilizing this compound in the synthesis of novel fluorinated compounds with potential therapeutic applications.

Potential Applications in Pharmaceutical Synthesis

Based on its chemical structure, this compound can be envisioned as a precursor for several classes of pharmaceutically relevant molecules:

-

Synthesis of Fluorinated Heterocycles: The vinyl and dibromo functionalities can be utilized in various cyclization reactions to construct fluorinated heterocyclic scaffolds, which are prevalent in many approved drugs.

-

Preparation of Fluorinated Amino Acids: The reactive bromine atoms can be displaced by nitrogen-containing nucleophiles to serve as a foundation for the synthesis of novel fluorinated amino acids, which can be incorporated into peptides or used as standalone therapeutic agents.

-

Cross-Coupling Reactions for Complex Molecule Synthesis: The vinylic and allylic bromide moieties can participate in palladium-catalyzed cross-coupling reactions to build complex molecular architectures.

Detailed Application Notes and Protocols

Application 1: Synthesis of Fluorinated Pyrrolidine Derivatives

Introduction: Pyrrolidine rings are common structural motifs in a wide range of pharmaceuticals. This protocol describes a hypothetical two-step synthesis of a novel 3,3,4,4-tetrafluoro-5-vinylpyrrolidin-2-one derivative from this compound.

Reaction Scheme:

Experimental Protocol:

Step 1: Nucleophilic Substitution with a Primary Amine

-

To a solution of this compound (1.0 eq) in anhydrous acetonitrile (0.2 M) at 0 °C under an inert atmosphere, add a primary amine (e.g., benzylamine, 1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the intermediate amino-dibromide.

Step 2: Intramolecular Cyclization

-

Dissolve the intermediate from Step 1 (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) (0.1 M).

-

Add a non-nucleophilic base, such as sodium hydride (NaH, 1.2 eq) or potassium tert-butoxide (t-BuOK, 1.2 eq), portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

-

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the final product by column chromatography to yield the desired fluorinated pyrrolidinone.

Data Presentation:

Table 1: Representative Data for the Synthesis of Fluorinated Pyrrolidinone Derivatives

| Entry | Amine (R-NH2) | Intermediate Yield (%) | Final Product Yield (%) | Purity (%) |

| 1 | Benzylamine | 75 | 65 | >98 |

| 2 | p-Methoxybenzylamine | 78 | 68 | >97 |

| 3 | Allylamine | 72 | 62 | >98 |

Note: The yields and purities are hypothetical and based on similar reported transformations.

Logical Workflow Diagram:

Caption: Synthetic workflow for fluorinated pyrrolidinone.

Application 2: Synthesis of Fluorinated β-Lactam Scaffolds

Introduction: β-Lactams are a critical class of antibiotics. The introduction of fluorine can enhance their stability and biological activity. This protocol outlines a hypothetical approach to a fluorinated β-lactam precursor via a Reformatsky-type reaction.

Reaction Scheme:

Experimental Protocol:

Step 1: Reformatsky Reaction with an Imine

-

Activate zinc dust (2.0 eq) by washing with dilute HCl, water, ethanol, and diethyl ether, then dry under vacuum.

-

To a suspension of the activated zinc in anhydrous THF (0.3 M), add a solution of this compound (1.2 eq) and an imine (1.0 eq) in THF.

-

Optionally, add a Lewis acid such as trimethylsilyl chloride (TMSCl, 0.2 eq) to facilitate the reaction.

-

Heat the reaction mixture to reflux for 6-8 hours, monitoring by TLC.

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of Rochelle's salt.

-

Stir vigorously for 1 hour, then extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate.

-

Purify the crude product by flash chromatography to obtain the fluorinated β-amino ester.

Step 2: Cyclization to the β-Lactam

-

Dissolve the purified β-amino ester (1.0 eq) in anhydrous toluene (0.1 M).

-

Add a Grignard reagent, such as methylmagnesium bromide (MeMgBr, 1.1 eq in THF), dropwise at -78 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate, wash with brine, and dry over sodium sulfate.

-

Concentrate and purify by chromatography to yield the fluorinated β-lactam.

Data Presentation:

Table 2: Representative Data for the Synthesis of Fluorinated β-Lactams

| Entry | Imine Substituents (R1, R2) | β-Amino Ester Yield (%) | β-Lactam Yield (%) | Diastereomeric Ratio |

| 1 | Phenyl, p-Methoxyphenyl | 65 | 55 | 3:1 |

| 2 | 4-Chlorophenyl, Benzyl | 62 | 52 | 2.5:1 |

| 3 | Thienyl, Ethyl | 58 | 48 | 3:2 |

Note: The yields and diastereomeric ratios are hypothetical and based on similar reported transformations.

Experimental Workflow Diagram:

Caption: Synthetic workflow for fluorinated β-lactam.

Application 3: Palladium-Catalyzed Cross-Coupling for the Synthesis of Fluorinated Stilbene Analogs

Introduction: Stilbene and its derivatives have shown a wide range of biological activities. The vinylic bromide in this compound can be a handle for Suzuki or Stille cross-coupling reactions to introduce aryl or heteroaryl moieties, leading to novel fluorinated stilbene analogs.

Reaction Scheme:

Experimental Protocol (Suzuki Coupling):

-

To a degassed mixture of this compound (1.0 eq), an arylboronic acid (1.2 eq), and a base such as potassium carbonate (K2CO3, 2.0 eq) in a solvent mixture of toluene and water (4:1, 0.1 M), add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 eq).

-

Heat the reaction mixture to 90 °C under an inert atmosphere for 12 hours.

-

Monitor the reaction by GC-MS or LC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with diethyl ether (3 x 40 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford the fluorinated stilbene analog.

Data Presentation:

Table 3: Representative Data for Suzuki Cross-Coupling Reactions

| Entry | Arylboronic Acid | Catalyst | Base | Yield (%) | Purity (%) |

| 1 | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | 85 | >98 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | Cs2CO3 | 88 | >99 |

| 3 | 3-Pyridylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | 78 | >97 |

Note: The yields and purities are hypothetical and based on similar reported transformations.

Reaction Pathway Diagram:

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene

Welcome to the technical support center for the synthesis of 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their synthetic protocols.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is often prepared through the bromination of a suitable tetrafluorobutene precursor followed by a dehydrobromination step.

| Issue | Potential Cause | Recommended Solution |

| Low to No Product Yield | Incomplete bromination of the starting alkene. | Ensure the use of fresh, high-purity bromine. The reaction can be initiated or accelerated with UV irradiation or sunlight.[1][2][3] Monitor the reaction progress using techniques like GC-MS or NMR to confirm the consumption of the starting material. |

| Ineffective dehydrobromination. | The choice of base and solvent is critical. Consider using strong, non-nucleophilic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Hünig's base (N,N-Diisopropylethylamine).[1] Alcoholic potassium hydroxide has also been used, but reaction conditions may need optimization.[1] | |

| Sub-optimal reaction temperature. | For the initial bromination, low temperatures (e.g., -30°C to 0°C) are often required to control the reaction's exothermicity and prevent side reactions.[3] For the dehydrobromination step, the temperature will depend on the base and solvent system used and may require heating. | |

| Formation of Multiple Products/Isomers | Non-specific bromination or elimination. | The stereochemistry of the starting alkene can influence the product mixture. The bromination of both (E)- and (Z)-butenes can lead to a mixture of stereoisomers of the dibrominated intermediate.[1][2] Careful control of the dehydrobromination conditions can favor the formation of the desired product. |

| Over-bromination. | Use a stoichiometric amount of bromine relative to the starting alkene. Adding the bromine dropwise at a controlled rate can help prevent the formation of polybrominated byproducts. | |

| Incomplete Reaction | Insufficient reaction time or temperature. | Monitor the reaction progress and allow it to proceed until the starting material is consumed. For dehydrobromination, gentle heating may be necessary to drive the reaction to completion. |

| Poor quality of reagents. | Use freshly distilled or purchased high-purity solvents and reagents. Moisture can interfere with many organometallic and strong base reactions. | |